REACTION_CXSMILES
|
[Mg].Br[CH2:3][CH2:4][CH2:5][O:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.COB(OC)OC.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.Br[C:40]1[CH:41]=[CH:42][C:43]([F:48])=[C:44]([CH:47]=1)[CH:45]=[O:46].C(=O)([O-])[O-].[K+].[K+].Cl>O1CCCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[F:48][C:43]1[CH:42]=[CH:41][C:40]([C:10]2[CH:11]=[CH:12][C:7]([O:6][CH2:5][CH2:4][CH3:3])=[CH:8][CH:9]=2)=[CH:47][C:44]=1[CH:45]=[O:46] |f:5.6.7,10.11.12|
|
Name
|
|
Quantity
|
4311 mg
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
52 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
11 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
37.08 g
|
Type
|
reactant
|
Smiles
|
BrCCCOC1=CC=CC=C1
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Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
17.92 mL
|
Type
|
reactant
|
Smiles
|
COB(OC)OC
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=CC(=C(C=O)C1)F
|
Name
|
aqueous solution
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
71.49 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
270 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-11 °C
|
Type
|
CUSTOM
|
Details
|
Stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
which was then refluxed
|
Type
|
TEMPERATURE
|
Details
|
Under reflux
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
STIRRING
|
Details
|
stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 4 hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
After phase separation
|
Type
|
EXTRACTION
|
Details
|
the water layer was extracted with 450 ml of toluene
|
Type
|
WASH
|
Details
|
washed with 300 ml of a 2N hydrochloric acid, two 300-ml portions of a 2N sodium hydroxide, 300 ml of a 20% brine, 300 ml of a 2N hydrochloric acid and two 300-ml portions of a 20% brine
|
Type
|
ADDITION
|
Details
|
To the organic layer, 1.0 g of activated carbon (Shirasagi A) was added
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Type
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STIRRING
|
Details
|
stirred at room temperature for 20 minutes
|
Duration
|
20 min
|
Type
|
FILTRATION
|
Details
|
After filtration
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Type
|
WASH
|
Details
|
the residue was washed with 50 ml of toluene
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Type
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CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
resulting in 30.5 g of crude 2-fluoro-5-(4-propoxyphenyl)benzaldehyde as a brown oily matter, which
|
Type
|
CUSTOM
|
Details
|
without being purified
|
Type
|
CUSTOM
|
Details
|
A part of the product was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=O)C=C(C=C1)C1=CC=C(C=C1)OCCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |